3-(2-Nitrovinyl)thiophene
Description
Significance of Nitrovinyl Thiophene (B33073) Scaffolds in Heterocyclic Chemistry
Nitrovinyl thiophene scaffolds are of considerable importance in heterocyclic chemistry due to the combined functionalities of the electron-rich thiophene ring and the electron-withdrawing nitrovinyl group. smolecule.com This juxtaposition of electronic properties makes these compounds highly reactive and amenable to a variety of chemical transformations. The thiophene nucleus is a well-established pharmacophore found in numerous biologically active molecules and approved drugs. nih.gov The nitrovinyl group, on the other hand, is a potent Michael acceptor and a versatile precursor for the synthesis of other functional groups, such as amines and carbonyls.
The presence of the nitro group enhances the biological and chemical activities of the thiophene moiety. smolecule.com This has led to the exploration of nitrovinyl thiophenes as intermediates in the synthesis of complex heterocyclic systems, including those with potential applications in medicinal chemistry and materials science. smolecule.comunimi.it Thiophene derivatives, in general, are known for their semiconducting properties, making them valuable in the development of organic electronics. smolecule.com
Overview of Research Trajectories for 3-(2-Nitrovinyl)thiophene and Related Derivatives
Research concerning this compound and its derivatives has primarily focused on its synthesis and its utility as a synthetic intermediate. A common and effective method for the synthesis of nitrovinylthiophenes is the Henry reaction, which involves the condensation of a thiophenecarboxaldehyde with a nitroalkane. unimi.ite-bookshelf.de Specifically, this compound can be synthesized from 3-thiophenecarboxaldehyde (B150965) and nitromethane (B149229). chemsrc.com
A significant area of investigation has been the use of this compound in cycloaddition reactions to construct more complex heterocyclic frameworks. For instance, it can undergo palladium-catalyzed intramolecular cyclization to selectively form thieno[3,2-b]pyrroles, which are of interest as potential monomers for conducting polymers. unimi.it This reaction highlights the regioselective reactivity of the C-H bond at the 2-position of the thiophene ring. unimi.it
Furthermore, the reduction of the nitrovinyl group to an aminoethyl group opens up pathways to other important classes of compounds. While much of the documented research on the reduction of nitrovinylthiophenes focuses on the 2-isomer to produce intermediates for drugs like ticlopidine, the chemical principles are applicable to the 3-isomer as well. googleapis.comunifiedpatents.comgoogle.com The resulting 3-(2-thienyl)ethylamine would be a valuable synthon for further elaboration.
Kinetic studies on the hydrolysis of this compound have also been conducted to understand its stability and reaction mechanisms under different pH conditions. ewha.ac.kr Such fundamental studies are crucial for optimizing its use in various synthetic applications. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 110143-52-7 |
| Molecular Formula | C6H5NO2S |
| Molecular Weight | 155.17 g/mol |
| Boiling Point | 269.7°C at 760 mmHg |
| Density | 1.335 g/cm³ |
| Refractive Index | 1.641 |
(Data sourced from letopharm.com)
Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-nitroethenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLSHYMRBHFIAN-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Nitrovinyl Thiophene and Analogues
Synthesis Strategies for Nitrovinyl Thiophenes
A primary and widely employed method for the synthesis of nitrovinyl thiophenes is the Henry reaction, also known as a nitroaldol reaction. wikipedia.org This classic carbon-carbon bond-forming reaction involves the condensation of a thiophene (B33073) aldehyde with a nitroalkane in the presence of a base. wikipedia.org
The reaction typically begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate. This nitronate then attacks the electrophilic carbonyl carbon of the thiophene aldehyde. The subsequent intermediate, a β-nitro alkoxide, is then protonated to yield a β-nitro alcohol. wikipedia.org Dehydration of this alcohol, often facilitated by the reaction conditions or a subsequent step, leads to the formation of the desired nitrovinyl thiophene. wikipedia.org
For instance, 2-(2-nitrovinyl)thiophene (B151962) can be synthesized by reacting 2-thiophenecarboxaldehyde with nitromethane (B149229) in methanol (B129727) at a controlled temperature of 0–5°C, using aqueous sodium hydroxide (B78521) as the base. The reaction is then neutralized with hydrochloric acid to precipitate the product. Similarly, the (E)-isomer of 3-methyl-2-(2-nitrovinyl)thiophene has been synthesized through the base-mediated condensation of 3-methylthiophene-2-carbaldehyde with nitromethane, achieving a 72% isolated yield.
The choice of base and reaction conditions can influence the reaction's efficiency and the stereochemical outcome. While common bases like sodium hydroxide are effective, research has also explored the use of other catalysts, including chiral catalysts to achieve enantioselective synthesis of β-nitro alcohols. mdpi.comnih.govnih.gov
| Thiophene Aldehyde | Nitroalkane | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Thiophenecarboxaldehyde | Nitromethane | Methanol, NaOH (aq), 0-5°C; then HCl | 2-(2-Nitrovinyl)thiophene | |
| 3-Methylthiophene-2-carbaldehyde | Nitromethane | Base-mediated condensation | (E)-3-Methyl-2-(2-nitrovinyl)thiophene |
Beyond the direct condensation of thiophene aldehydes, general methods for nitroolefin synthesis can be adapted for thiophene-containing substrates. These methods offer alternative pathways and can be advantageous in specific synthetic contexts.
One such approach involves the nitration of alkenes. For example, iron(III) nitrate (B79036) has been used to mediate the nitration of alkenes, proceeding through the radical addition of nitrogen dioxide. researchgate.net This method could potentially be applied to vinylthiophenes to introduce the nitro group.
Another general strategy is the palladium-catalyzed reductive cyclization of 3-alkenyl-2-nitrothiophenes. While this method starts with a pre-functionalized thiophene, it highlights the manipulation of nitroalkene moieties within thiophene systems to construct more complex heterocyclic structures like thienopyrroles. unimi.it The reaction demonstrates the compatibility of the nitrovinyl group with palladium catalysis under specific conditions. unimi.it
Furthermore, multicomponent reactions offer efficient routes to highly substituted nitroolefins. While not specific to thiophenes in the cited literature, the principles of these reactions, such as those involving aldehydes, nitroalkanes, and other components, could be extended to include thiophene-based starting materials. rsc.org
The development of new catalytic systems, including those based on copper and chiral ligands, for asymmetric Henry reactions provides a powerful tool for producing chiral nitro-alcohols, which are precursors to chiral nitroolefins. mdpi.commdpi.com These methods, although often demonstrated with aromatic aldehydes, are generally applicable to heteroaromatic aldehydes like those derived from thiophene. mdpi.com
Indirect Synthetic Routes to Substituted Thiophenes Involving Nitroalkenes
An innovative and efficient method for the synthesis of 3-nitro-2-substituted thiophenes involves a tandem Michael-intramolecular Henry reaction. scribd.com This approach utilizes commercially available 1,4-dithiane-2,5-diol, which serves as a synthon for 2-mercaptoacetaldehyde, and various nitroalkenes. scribd.comunife.it
The reaction is typically initiated by a base, such as triethylamine (B128534) or potassium carbonate, which facilitates the in situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol. unife.itresearchgate.net This is followed by a Michael addition of the sulfur nucleophile to the nitroalkene, forming a transient intermediate. Subsequent intramolecular Henry reaction (an aldol-type condensation) leads to the formation of a tetrahydrothiophene (B86538) derivative. scribd.comcolab.ws
In some procedures, the resulting tetrahydrothiophene is then subjected to dehydration and aromatization to yield the final 3-nitro-2-substituted thiophene. scribd.com This final step can be achieved through methods such as microwave irradiation on acidic alumina. scribd.com This methodology is advantageous as it often provides the desired products in good yields and high purity, sometimes without the need for chromatographic purification. scribd.com
The use of a tertiary amine immobilized on a fiber has been shown to be an effective and recyclable catalyst for this tandem reaction, affording good to excellent yields of tetrahydrothiophene derivatives under mild conditions. colab.ws This heterogeneous catalytic system also exhibits excellent diastereoselectivity. colab.ws
| Starting Materials | Catalyst/Base | Intermediate | Final Product | Key Features | Reference |
|---|---|---|---|---|---|
| 1,4-Dithiane-2,5-diol, Nitroalkenes | Triethylamine | Tetrahydrothiophene | 3-Nitro-2-substituted thiophene | Tandem Michael-intramolecular Henry reaction. scribd.com | scribd.com |
| 1,4-Dithiane-2,5-diol, trans-β-Nitrostyrenes | Tertiary amine immobilized on fiber | Tetrahydrothiophene derivatives | Not specified | Recyclable catalyst, mild conditions, high diastereoselectivity. colab.ws | colab.ws |
| 1,4-Dithiane-2,5-diol, Nitroalkenes | Potassium carbonate | Not specified | 3-Nitrothiophenes | One-pot procedure. researchgate.net | researchgate.net |
The reduction of the nitro group in nitrovinyl thiophenes is a crucial transformation that provides access to valuable amino derivatives, such as 2-(2-thienyl)ethylamine. This amine is a key precursor in the synthesis of pharmaceuticals, most notably the antiplatelet drug ticlopidine. google.com
An effective method for this reduction employs boron-containing reducing agents, with diborane (B8814927) being a preferred reagent. google.comunifiedpatents.com The reaction is typically carried out in an inert organic solvent like tetrahydrofuran (B95107) (THF) at controlled low temperatures (e.g., 8° to 15° C). google.com Sodium borohydride (B1222165) in combination with boron trifluoride etherate can also be used to generate diborane in situ for the reduction. google.com
The process involves the slow addition of a solution of 2-(2-nitrovinyl)thiophene to a molar excess of the diborane solution. google.com After the addition, the mixture is stirred for an extended period to ensure complete reduction. google.com The resulting 2-(2-thienyl)ethylamine can then be isolated and further utilized in subsequent synthetic steps. google.com
This reductive functionalization highlights the synthetic utility of nitrovinyl thiophenes as masked amino groups, allowing for their introduction and subsequent conversion under specific and controlled conditions.
| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-(2-Nitrovinyl)thiophene | Diborane | Tetrahydrofuran (THF) | 8° to 15° C, 1 to 40 hours | 2-(2-Thienyl)ethylamine | google.com |
| 2-(2-Nitrovinyl)thiophene | Sodium borohydride/Boron trifluoride etherate | Tetrahydrofuran (THF) | -5° to 10° C for diborane generation, then 8° to 15° C for reduction | 2-(2-Thienyl)ethylamine | google.com |
Reductive Functionalization of Nitrovinyl Thiophenes
Hydroxymethylation via Morita-Baylis-Hillman (MBH) Type Reactions of Conjugated Nitroalkenes
The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that connects the α-position of an activated alkene with an aldehyde, typically facilitated by a nucleophilic catalyst like a tertiary amine or phosphine. nrochemistry.com This reaction has been successfully applied to conjugated nitroalkenes for the first time, enabling their α-hydroxymethylation. researchgate.net
A variety of aromatic and heteroaromatic conjugated nitroalkenes, including 3-((E)-2-nitrovinyl)thiophene, undergo reaction with formaldehyde (B43269) to yield the corresponding hydroxymethylated derivatives. nih.gov These reactions are typically conducted at room temperature in the presence of stoichiometric amounts of imidazole (B134444) and a catalytic amount (10 mol %) of anthranilic acid, providing the multifunctional adducts in moderate to good yields. researchgate.netnih.govresearchgate.net Optimization studies have indicated that using stoichiometric quantities of imidazole with catalytic amounts of anthranilic acid in tetrahydrofuran (THF) at room temperature leads to good yields of the hydroxymethylated products. chimia.ch In many instances, reactions catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile (B52724) have been found to be superior to those catalyzed by imidazole, both in terms of reaction rate and isolated yields of the MBH adducts. rsc.org
The general mechanism of the Baylis-Hillman reaction involves a Michael-type addition of the nucleophilic catalyst to the activated alkene, which generates an enolate. This enolate then undergoes an aldol (B89426) addition with an aldehyde. The final product is formed after the elimination of the catalyst. nrochemistry.com For conjugated nitroalkenes, their strong Michael acceptor characteristics are a key factor in the success of this reaction. rsc.org
The hydroxymethylated derivatives of conjugated nitroalkenes, such as the one derived from 3-((E)-2-nitrovinyl)thiophene, are valuable multifunctional scaffolds. nih.govchimia.ch These adducts can be used in diverse subsequent transformations, including Michael additions and cycloaddition reactions, to synthesize more complex molecules. chimia.ch
Table 1: Morita-Baylis-Hillman Reaction of Conjugated Nitroalkenes with Formaldehyde
| Entry | Substrate (Conjugated Nitroalkene) | Catalyst/Co-catalyst | Solvent | Yield (%) | Reference |
| 1 | 3-((E)-2-Nitrovinyl)thiophene | Imidazole/Anthranilic Acid | THF | Good | nih.gov |
| 2 | 1-Methoxy-4-((E)-2-nitrovinyl)benzene | Imidazole/Anthranilic Acid | THF | Good | nih.gov |
| 3 | 1,2-Dimethoxy-4-((E)-2-nitrovinyl)benzene | Imidazole/Anthranilic Acid | THF | Good | nih.gov |
| 4 | 3-((E)-2-Nitrovinyl)furan | Imidazole/Anthranilic Acid | THF | Good | nih.gov |
| 5 | Aromatic/Heteroaromatic Nitroalkenes | Imidazole/Anthranilic Acid | THF | Moderate to Good | researchgate.netresearchgate.net |
| 6 | Aromatic/Heteroaromatic Nitroalkenes | DMAP | Acetonitrile | Good to Excellent | rsc.org |
Elucidating the Chemical Reactivity and Transformations of 3 2 Nitrovinyl Thiophene
Nucleophilic Addition Reactions of the Nitrovinyl Moiety
The polarized nature of the nitrovinyl group in 3-(2-nitrovinyl)thiophene facilitates the addition of nucleophiles. Thiols, in particular, have been studied in-depth to understand the kinetics and mechanisms of this process. researchgate.net
Kinetic studies on the nucleophilic addition of n-propylmercaptan and n-butylmercaptan to this compound have been conducted using UV spectrometry across a range of pH values and temperatures. riss.kr These studies reveal that the reaction generally follows second-order kinetics. riss.kr
The mechanism of the nucleophilic addition of thiols to this compound is highly dependent on the pH of the reaction medium. riss.kr This dependence stems from the acidic nature of the thiol group, which can exist in its neutral form (RSH) or as the more nucleophilic thiolate anion (RS⁻). nih.gov
At a pH below 5.69, the reaction primarily involves the direct addition of the neutral mercaptan molecule to the nitrovinyl group. riss.kr As the pH increases into the range of 5.65 to 9.13, the concentration of the more reactive mercaptide ion (thiolate) increases. In this range, the dominant reaction pathway shifts to the addition of the mercaptide ion. riss.kr However, at a pH above 9.31, the reaction becomes more complex, with elimination reactions starting to compete with the addition reaction. riss.kr This is because the reaction rates of thiol additions tend to increase with higher pH. nih.gov
Table 1: pH-Dependent Reaction Mechanisms
| pH Range | Dominant Nucleophile | Primary Reaction |
|---|---|---|
| < 5.69 | Mercaptan (RSH) | Molecular Addition |
| 5.65 - 9.13 | Mercaptide Ion (RS⁻) | Mercaptide Ion Addition |
This table summarizes the principal reaction pathways for the nucleophilic addition of thiols to this compound at different pH ranges, based on kinetic studies. riss.kr
Thermodynamic parameters, including activation energy and activation entropy, have been determined for the reaction of thiols with this compound. riss.kr These parameters provide insights into the transition state of the reaction. The values obtained from these studies help in postulating the structure of the transition state complex during the nucleophilic addition. riss.kr
Table 2: Thermodynamic Activation Parameters for the Reaction of n-Alkylmercaptans with this compound
| Thiol | Activation Energy (Ea) | Activation Entropy (ΔS‡) |
|---|---|---|
| n-Propylmercaptan | Data not available in search results | Data not available in search results |
This table is intended to show the determined thermodynamic activation parameters. Specific values for n-propylmercaptan and n-butylmercaptan with this compound were not available in the provided search results, but the study confirms their determination. riss.kr
Kinetic and Mechanistic Studies with Thiol Nucleophiles (e.g., n-Butylmercaptan, n-Propylmercaptan)
Reduction Chemistry of the Nitrovinyl Group in Thiophene (B33073) Derivatives
The nitrovinyl group in thiophene derivatives is readily reduced to an amino group, providing a key synthetic route to valuable intermediates. A variety of methods, including catalytic, stoichiometric, and biocatalytic approaches, have been employed for this transformation.
The reduction of 2-(2-nitrovinyl)thiophene (B151962) to 2-(2-thienyl)ethylamine is a well-established transformation with significant industrial applications, such as in the synthesis of the antiplatelet drug ticlopidine. googleapis.comunifiedpatents.com
Boron-containing reducing agents, particularly diborane (B8814927), are highly effective for this reduction. googleapis.comgoogle.com The reaction is typically carried out in an inert organic solvent like tetrahydrofuran (B95107) (THF) at controlled temperatures, generally between 5°C and 15°C. google.com Sodium borohydride (B1222165) in combination with boron trifluoride etherate can also be used to generate diborane in situ for the reduction. google.com
Electrochemical reduction offers an alternative method for converting 2-(2-nitrovinyl)thiophene to 2-(2-thienyl)ethylamine. googleapis.comgoogle.com This method avoids the use of chemical reducing agents, aligning with principles of green chemistry. unimi.it
Palladium-catalyzed reductive cyclization of this compound derivatives has also been explored. unimi.it This process, using carbon monoxide as the reductant, leads to the formation of thienopyrrole structures through C-H amination of the thiophene ring. unimi.it The reaction is selective for the C-H bond at the 2-position of the thiophene ring. unimi.it
Biocatalysis presents an environmentally benign approach to the reduction of nitrovinyl thiophenes. The enzyme pentaerythritol (B129877) tetranitrate reductase has been utilized for the reduction of trans-2-(2-nitrovinyl)thiophene. nih.gov This enzymatic reduction has been demonstrated in a novel continuous recirculating two-phase flow miniaturized bioreactor, which showed an increased rate of reaction compared to conventional macroscale experiments. nih.gov This approach highlights the potential for developing more efficient and sustainable methods for the synthesis of thiophene-based compounds. tdx.cat
Catalyst-Free Hantzsch Ester Mediated Reductions
The reduction of nitroolefins to their corresponding nitroalkanes is a fundamental transformation in organic synthesis. While often requiring catalysts, a catalyst-free and solventless protocol using Hantzsch ester has been developed for this purpose, proving effective for a range of nitroolefins, including heteroaromatic derivatives. sciencemadness.org This method offers an environmentally benign alternative to traditional reduction techniques that may rely on harmful solvents or catalysts that are difficult to remove from the reaction mixture. sciencemadness.org
The reaction involves heating the nitroolefin with a slight excess (1.1 equivalents) of Hantzsch ester under neat (solvent-free) conditions. sciencemadness.org For heteroaromatic nitroalkenes such as 2-(2-nitrovinyl)thiophene, the reaction proceeds efficiently at 100°C, yielding the desired nitroalkane product in good yield. sciencemadness.org The reaction rate is influenced by the electronic properties of the substituents on the aromatic ring, with electron-withdrawing groups generally leading to faster reactions. sciencemadness.org The reduction of this compound under these conditions is expected to produce 3-(2-nitroethyl)thiophene.
A study on various nitroolefins demonstrated the efficacy of this method. While this compound was not specifically listed, its isomer 2-(2-nitrovinyl)thiophene was successfully reduced, providing the target product in an acceptable yield. sciencemadness.org This suggests analogous reactivity for the 3-substituted isomer.
| Substrate | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2-(2-Nitrovinyl)furan | 2-(2-Nitroethyl)furan | 5 | 88 |
| 2-(2-Nitrovinyl)thiophene | 2-(2-Nitroethyl)thiophene | 5 | 89 |
Cycloaddition Reactions Involving Nitrovinyl Thiophene Scaffolds
The electron-deficient double bond in this compound makes it an excellent participant in cycloaddition reactions, serving as both a dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. These reactions provide powerful strategies for the synthesis of complex, multi-ring heterocyclic structures.
This compound can function as a potent dienophile in [4+2] cycloaddition reactions. A notable example is its reaction with (Z)-3-styrylchromones, which act as dienes. mdpi.comresearchgate.net This transformation, typically carried out under microwave irradiation in solvent-free conditions, provides a direct route to highly substituted xanthone (B1684191) frameworks. mdpi.comresearchgate.net
The reaction proceeds via a Diels-Alder cycloaddition, followed by an in-situ elimination of nitrous acid (HNO₂) and subsequent oxidation to furnish the aromatic xanthone core. mdpi.comresearchgate.net The use of microwave heating significantly accelerates the reaction compared to conventional methods. mdpi.com This approach is highly regioselective, leading to the formation of 2-aryl-3-(thiophen-3-yl)-9H-xanthen-9-ones. mdpi.com The reaction of the analogous 2-(2-nitrovinyl)thiophene has been reported to produce the corresponding 2-aryl-3-(thiophen-2-yl)-9H-xanthen-9-ones in good yields. mdpi.com
| Diene (3-Styrylchromone) | Dienophile | Product | Yield (%) |
|---|---|---|---|
| (Z)-3-Styryl-4H-chromen-4-one | 2-(2-Nitrovinyl)thiophene | 2-Phenyl-3-(thiophen-2-yl)-9H-xanthen-9-one | 75 |
| (Z)-3-(4-Methylstyryl)-4H-chromen-4-one | 2-(2-Nitrovinyl)thiophene | 2-(p-Tolyl)-3-(thiophen-2-yl)-9H-xanthen-9-one | 72 |
| (Z)-3-(4-Methoxystyryl)-4H-chromen-4-one | 2-(2-Nitrovinyl)thiophene | 2-(4-Methoxyphenyl)-3-(thiophen-2-yl)-9H-xanthen-9-one | 70 |
The electron-withdrawing nitro group renders the double bond of this compound highly receptive to cycloadditions with 1,3-dipoles, such as azomethine ylides. These reactions are a cornerstone for the synthesis of five-membered nitrogen-containing heterocycles. nih.gov
This compound is an effective dipolarophile for reactions with azomethine ylides. Azomethine ylides, often generated in situ from the condensation of an α-amino acid (like proline or sarcosine) with an aldehyde or ketone, are highly reactive intermediates. nih.govnih.govmdpi.com The [3+2] cycloaddition between the azomethine ylide and the nitrovinylthiophene proceeds readily to form highly functionalized pyrrolidine (B122466) rings fused to the thiophene core. nih.gov
This reaction is a powerful tool for constructing complex scaffolds, such as spiro[pyrrolidine-thiophene] derivatives, which are of interest in medicinal chemistry. nih.gov The reaction's efficiency is driven by the complementary electronic nature of the electron-rich azomethine ylide and the electron-poor nitrovinylthiophene dipolarophile. nih.gov The transformation often proceeds with high regioselectivity. elsevierpure.com
When azomethine ylides are generated in multi-component reactions—for instance, from an isatin, an α-amino acid, and the dipolarophile this compound—the potential for complex stereochemical outcomes arises. mdpi.comelsevierpure.com However, these reactions often exhibit high levels of diastereoselectivity. mdpi.com
The stereochemical course of the cycloaddition is governed by the geometry of the transient azomethine ylide and the pathway of its approach to the dipolarophile (endo or exo). mdpi.comorganic-chemistry.org Steric hindrance between the bulky substituents on both the ylide and the dipolarophile plays a crucial role in directing the stereoselectivity, often favoring the formation of a single diastereomer. mdpi.com For example, in related systems, the cycloaddition has been shown to proceed via an endo-approach pathway, which minimizes steric interactions in the transition state, leading to excellent diastereoselectivity. mdpi.comelsevierpure.com The specific choice of catalyst or metal salt can also influence the stereochemical outcome, sometimes allowing for a switch between endo and exo products. organic-chemistry.org
This type of annulation strategy is a known method for the synthesis of polysubstituted thiophenes and other sulfur heterocycles. acs.org The reaction of an α,β-unsaturated system, analogous to this compound, with a sulfur ylide can lead to the formation of a dihydrothiophene derivative. researchgate.net Subsequent elimination or rearrangement steps can then lead to a fully aromatized thiophene ring. This formal [4+1] approach provides a convergent route to complex thiophene-containing polycyclic systems. researchgate.net
1,3-Dipolar Cycloaddition Reactions
Intramolecular Cyclization and Annulation Pathways
Intramolecular cyclization reactions of this compound provide efficient routes to fused heterocyclic systems, particularly thienopyrroles. These reactions are often facilitated by transition metal catalysts and are governed by factors such as regioselectivity and the nature of the catalytic system.
The synthesis of thienopyrroles from this compound can be effectively achieved through a palladium-catalyzed intramolecular C-H activation and cyclization process. unimi.it This reaction involves the intramolecular amination of the thiophene ring, driven by the reduction of the nitroalkene moiety. lookchem.com The use of a palladium/phenanthroline catalytic system in the presence of carbon monoxide has proven to be effective for this transformation, affording thienopyrroles in high yields. unimi.it This methodology is significant as it provides a direct route to bicyclic pyrrolo-fused heteroaromatic rings, which are important structural motifs in medicinal chemistry and materials science. unimi.it
The general scheme for this reaction involves the cyclization of this compound derivatives to yield the corresponding thienopyrrole products. unimi.it For instance, the cyclization of this compound itself proceeds in a very good yield. unimi.it This method has been shown to be applicable to a range of substituted 2- and 3-(2-nitrovinyl)thiophenes. unimi.it
A noteworthy aspect of the palladium-catalyzed intramolecular cyclization of this compound is the observed regioselectivity. The cyclization can, in principle, occur through the activation of the C-H bond at either the 2- or 4-position of the thiophene ring. unimi.it However, experimental findings indicate a strong preference for the reaction to proceed via activation of the C-H bond at the 2-position. unimi.it This selectivity is crucial for the controlled synthesis of a specific thienopyrrole isomer. The preferential activation at the 2-position leads to the formation of a bicyclic product that holds potential as a monomer for the synthesis of conducting polymers. unimi.it In cases where different aryl rings are present, such as in the cyclization of (E)-3-(2-nitropropenyl)thiophene where a phenyl and a thiophene ring compete, the reaction favors the functionalization of the more electron-rich thiophene ring. mdpi.comunimi.it
The efficiency and selectivity of the palladium-catalyzed cyclization are significantly influenced by the choice of ligand and the reaction conditions. unimi.it Optimization of these parameters is critical for achieving high yields of the desired thienopyrrole products.
The catalytic system often consists of a palladium precursor, such as [Pd(Phen)2][BF4]2, and a ligand. unimi.it The nature of the ligand plays a pivotal role in the catalytic activity and selectivity. Studies have shown that electron-rich ligands can enhance the reaction rate, while electron-poor ligands may lead to lower catalytic activities. unimi.it For instance, the use of 4,7-dimethoxy-1,10-phenanthroline (B1245073) as a ligand has been reported to have a strong positive effect on the reductive cyclization of 3-(2-nitrovinyl)thiophenes. unimi.it
Reaction conditions such as temperature, pressure, and the presence of additives also have a profound impact. The reaction is typically carried out at elevated temperatures, for example, 150 °C, under a carbon monoxide atmosphere. unimi.it The addition of a base, while not always necessary, can enhance the selectivity and activity of the catalytic system. unimi.it However, the choice of base is critical, as strong organic or inorganic bases can sometimes reduce the selectivity towards the cyclized product. unimi.it
The following table summarizes the effect of different ligands on the palladium-catalyzed cyclization of a model substrate, highlighting the impact on catalytic activity and selectivity. unimi.it
| Ligand | Activity | Selectivity for Bicyclic Product |
| Electron-Rich Ligands | Increased | Generally Higher |
| Electron-Poor Ligands | Low | Moderate |
| 4,7-Dimethoxy-1,10-phenanthroline | High | High |
Table 1. Influence of Ligand Type on Cyclization Outcome. unimi.itunimi.it
Ring-Opening Reactions of Nitrothiophenes as Precursors to Functionalized Butadienic Building Blocks
Nitrothiophenes, including derivatives related to this compound, can undergo ring-opening reactions to yield highly functionalized butadienic building blocks. arkat-usa.orgresearchgate.net This transformation underscores the non-benzenoid character of the thiophene ring, particularly when substituted with electron-withdrawing groups like the nitro group. arkat-usa.org
The ring-opening of various nitrothiophene derivatives is typically induced by nucleophiles, such as secondary amines, under mild conditions. researchgate.netchim.it This process results in the cleavage of one or both C-S bonds of the thiophene ring, leading to the formation of asymmetrically functionalized nitrobutadienes. chim.it These resulting butadienic structures are valuable synthetic intermediates due to the presence of multiple reactive functional groups. researchgate.net
For example, the ring-opening of 3,4-dinitrothiophene with secondary amines produces 1,4-bis(dialkylamino)-2,3-dinitro-1,3-butadienes, which have been extensively studied for their synthetic potential. arkat-usa.org While the specific ring-opening of this compound is not as extensively detailed, the general reactivity pattern of nitrothiophenes suggests its potential to serve as a precursor to related butadienic structures. The resulting nitrobutadienes can be further manipulated and utilized in various cyclization reactions to construct a diverse range of homo- and heterocyclic compounds. arkat-usa.org This ring-opening/ring-closure strategy represents a powerful protocol in organic synthesis. arkat-usa.org
Derivatization Strategies and Synthetic Utility of 3 2 Nitrovinyl Thiophene Scaffolds
Utilization as a Crucial Building Block in Complex Organic Synthesis
The 3-(2-nitrovinyl)thiophene moiety serves as a valuable starting material for constructing more intricate molecular architectures. A significant application is its use in palladium-catalyzed reductive cyclization reactions to form fused bicyclic systems. unimi.it This process transforms the linear nitroalkene into a condensed heterocyclic structure, demonstrating its utility as a foundational building block.
One notable example is the synthesis of thienopyrroles. unimi.it In this transformation, this compound undergoes an intramolecular C-H amination catalyzed by a palladium/phenanthroline system. unimi.it The reaction proceeds under carbon monoxide pressure, leading to the formation of a new pyrrole (B145914) ring fused to the original thiophene (B33073) core. unimi.it This method is highly effective for creating bicyclic pyrrolo-fused heteroaromatics, which are compounds of significant interest due to their potential biological activities. unimi.it The reaction selectively activates the C-H bond at the 2-position of the thiophene ring to yield the thieno[3,2-b]pyrrole scaffold. unimi.it
Table 1: Synthesis of Thienopyrrole from this compound An interactive data table showing the transformation of this compound into a complex bicyclic compound.
| Starting Material | Catalyst System | Product | Significance |
|---|---|---|---|
| This compound | [Pd(Phen)₂][BF₄]₂ / Et₃N | 4,5-Dihydro-6-nitro-4H-thieno[3,2-b]pyrrole | Forms a fused bicyclic system, a key scaffold in medicinally relevant molecules. unimi.it |
Preparation of Novel Thiophene Derivatives via Functionalization of the Thiophene Ring
Direct functionalization of the thiophene ring within the this compound scaffold provides a direct route to novel derivatives. The inherent aromaticity and electron density of the thiophene ring allow it to participate in various reactions, including metal-catalyzed C-H activation. unimi.itresearchgate.net
A prime example of this strategy is the palladium-catalyzed intramolecular cyclization, which functionalizes the C-H bond at the 2-position of the thiophene ring. unimi.it The reaction is highly regioselective, exclusively forming the bond at the position adjacent to the sulfur atom, rather than the alternative C-H bond at the 4-position. unimi.it This selectivity highlights the controlled manner in which the thiophene ring can be modified. The resulting thienopyrroles are valuable as they can be considered monomers for the synthesis of conducting polymers. unimi.it This approach avoids the need for pre-functionalized thiophenes, which often require multiple synthetic steps to prepare. unimi.it
Table 2: Palladium-Catalyzed C-H Functionalization of this compound An interactive data table detailing the conditions and outcomes of functionalizing the thiophene ring.
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| This compound | [Pd(Phen)₂][BF₄]₂ | Et₃N, CH₃CN, 5 bar CO, 150 °C, 3h | 4,5-Dihydro-6-nitro-4H-thieno[3,2-b]pyrrole | 90% |
Synthesis of Substituted 2-Aminothiophenes from α-Nitroketene N,S-Aryl/Alkylaminoacetals and 1,4-Dithiane-2,5-diol
A highly efficient protocol for constructing substituted 2-aminothiophene rings involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol. beilstein-journals.orgd-nb.infonih.gov This method is significant as it assembles the thiophene core in a single operation through the formation of two new carbon-carbon bonds. beilstein-journals.orgnih.gov 1,4-Dithiane-2,5-diol serves as a stable dimer and precursor to 2-mercaptoacetaldehyde. d-nb.infonih.gov
The reaction is typically performed in refluxing ethanol (B145695) with potassium carbonate as the base. beilstein-journals.orgnih.govdoaj.org The process is believed to proceed through a domino reaction sequence that includes the base-mediated generation of 2-mercaptoacetaldehyde from the dithiane, followed by a nucleophilic addition, annelation (ring formation), and subsequent elimination steps to yield the final aromatic product. beilstein-journals.orgd-nb.info
This synthetic strategy demonstrates broad applicability, accommodating a wide range of substituents on the amino group. beilstein-journals.org It is compatible with N-aryl groups bearing both electron-releasing (alkyl, alkoxy) and moderately electron-withdrawing (halogens, trifluoromethyl) substituents. d-nb.info The method is also effective for preparing N-alkylamino derivatives, including those with linear, branched, and benzyl (B1604629) substituents. d-nb.info The resulting 3-nitro-N-aryl/alkylthiophen-2-amines are valuable heterocyclic compounds with potential applications in medicinal and materials chemistry. beilstein-journals.orgnih.gov
Table 3: Synthesis of N-Substituted 3-Nitrothiophen-2-amines An interactive data table summarizing the scope of the synthesis of substituted 2-aminothiophenes.
| N-Substituent (R) in α-Nitroketene N,S-acetal | Product | Yield |
|---|---|---|
| 4-Chlorophenyl | N-(4-chlorophenyl)-3-nitrothiophen-2-amine | 92% beilstein-journals.org |
| 4-Fluorophenyl | N-(4-fluorophenyl)-3-nitrothiophen-2-amine | 94% beilstein-journals.org |
| Phenyl | 3-Nitro-N-phenylthiophen-2-amine | 95% beilstein-journals.org |
| 4-Methylphenyl (p-tolyl) | N-(4-methylphenyl)-3-nitrothiophen-2-amine | 98% beilstein-journals.org |
| 4-Methoxyphenyl | N-(4-methoxyphenyl)-3-nitrothiophen-2-amine | 96% beilstein-journals.org |
| 2-Methylphenyl (o-tolyl) | N-(2-methylphenyl)-3-nitrothiophen-2-amine | 92% beilstein-journals.org |
| Naphthyl | 3-Nitro-N-(naphthalen-1-yl)thiophen-2-amine | 90% beilstein-journals.org |
| Propyl | 3-Nitro-N-propylthiophen-2-amine | 94% d-nb.info |
| Isopropyl | N-Isopropyl-3-nitrothiophen-2-amine | 92% d-nb.info |
| Benzyl | N-Benzyl-3-nitrothiophen-2-amine | 96% d-nb.info |
Investigation of Biological and Pharmacological Activities of 3 2 Nitrovinyl Thiophene Derivatives
Antimicrobial Efficacy of Nitrovinyl Thiophenes
Thiophene (B33073) derivatives are recognized for their potential as antimicrobial agents, with research demonstrating activity against a spectrum of pathogens. niif.hu The incorporation of a nitro group, particularly as part of a nitrovinyl substituent, is a key strategy in the development of potent antimicrobial compounds. nih.gov A small molecule comprising both nitrothiophene and benzoxazole (B165842) moieties, known as IITR00803, has shown broad-spectrum antibacterial efficacy against a range of Gram-negative and Gram-positive bacterial pathogens. nih.gov
Derivatives of thiophene have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that certain structural modifications to the thiophene core can lead to significant antibacterial activity. mdpi.com Gram-negative bacteria often exhibit greater resistance to antimicrobial agents due to their complex outer membrane, which acts as a permeability barrier. mdpi.com Despite this, some thiophene derivatives have demonstrated very promising results against these challenging pathogens. mdpi.com
Research into a series of biologically active 2-nitrothiophenes revealed a correlation between their electronic properties and antibacterial activity against Escherichia coli (Gram-negative) and Micrococcus luteus (Gram-positive). nih.gov Another study on newly synthesized thiophene derivatives showed that compounds featuring a benzamide (B126) in position 2 and a piperidin-4-yloxy group exhibited notable activity against Acinetobacter baumannii and E. coli. nih.govresearchgate.net For instance, derivatives designated as thiophene 4, 5, and 8 showed Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 mg/L against colistin-resistant strains of these bacteria. researchgate.net Specifically, a benzoxazole-nitrothiophene compound, IITR00803, displayed consistent antibacterial activity with MICs ranging from 4 to 32 µg/mL against various clinical isolates. nih.gov
Table 1: Antibacterial Activity of Selected Thiophene Derivatives
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Thiophene 4 | Colistin-Resistant A. baumannii | 16-32 mg/L |
| Thiophene 4 | Colistin-Resistant E. coli | 8-32 mg/L |
| Thiophene 5 | Colistin-Resistant A. baumannii | 16-32 mg/L |
| Thiophene 5 | Colistin-Resistant E. coli | 8-32 mg/L |
| Thiophene 8 | Colistin-Resistant A. baumannii | 16-32 mg/L |
| Thiophene 8 | Colistin-Resistant E. coli | 8-32 mg/L |
| IITR00803 | Various Clinical Isolates | 4-32 µg/mL |
Thiophene derivatives have also been a focus of antifungal drug discovery. nih.govresearchgate.net Certain compounds incorporating a thiophene moiety have shown potency against various fungal strains, in some cases exceeding that of standard antifungal drugs. nih.govresearchgate.net For example, in one study, compounds 9, 12, and 19, which are thiophene derivatives, were found to be more potent than Amphotericin B against Aspergillus fumigates. nih.govresearchgate.net Compound 12 also showed higher activity than Amphotericin B against Syncephalastrum racemosum. nih.govresearchgate.net
Another thiophene derivative, 2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (referred to as 5CN05), exhibited moderate to weak activity against Candida species (MIC = 270–540 μg/mL) but was significantly more active against Cryptococcus neoformans (MIC = 17 μg/mL). nih.gov When formulated in a microemulsion (ME-5CN05), its activity against Candida species improved (MIC = 70–140 μg/mL), and its potency against C. neoformans was excellent (MIC = 2.2 μg/mL). nih.gov
Table 2: Antifungal Activity of Selected Thiophene Derivatives
| Compound | Fungal Strain | Activity (MIC) | Reference Drug | Reference Drug MIC |
|---|---|---|---|---|
| Compound 9 | Aspergillus fumigates | More potent than Amphotericin B | Amphotericin B | - |
| Compound 12 | Aspergillus fumigates | More potent than Amphotericin B | Amphotericin B | - |
| Compound 19 | Aspergillus fumigates | More potent than Amphotericin B | Amphotericin B | - |
| Compound 12 | Syncephalastrum racemosum | More potent than Amphotericin B | Amphotericin B | - |
| 5CN05 | Candida species | 270–540 μg/mL | Amphotericin B | 0.5 μg/mL |
| 5CN05 | Cryptococcus neoformans | 17 μg/mL | Amphotericin B | 0.5 μg/mL |
| ME-5CN05 | Candida species | 70–140 μg/mL | Amphotericin B | 0.5 μg/mL |
| ME-5CN05 | Cryptococcus neoformans | 2.2 μg/mL | Amphotericin B | 0.5 μg/mL |
The search for new treatments for parasitic diseases like leishmaniasis is crucial, and thiophene derivatives have emerged as a promising class of compounds. nih.gov A study involving thirty-eight novel thiophene compounds found that half of them exhibited activity against Leishmania infantum with EC50 values in the low micromolar range. nih.gov The study noted that piperidine (B6355638) derivatives were generally more potent than tetramethylpyran derivatives. nih.gov The development of resistance to these compounds proved challenging for the parasite, suggesting a robust mechanism of action. nih.gov Other research has also pointed to the antiprotozoal activity of various heterocyclic compounds, noting that a strong lipophilic character can be essential for this activity.
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for designing more effective drugs. For thiophene derivatives, SAR studies have provided valuable insights. Research on nitrothiophenes indicated that the presence and position of nitro groups significantly affect antibacterial potency. nih.gov For example, 2-chloro- or 2-bromo-3,5-dinitrothiophenes were predicted to have the highest activity against both E. coli and M. luteus, while 2-nitrothiophene (B1581588) was the least active. nih.gov
Further studies have elaborated on how different substituents on the thiophene ring influence antimicrobial effects. The presence of a pyrazole (B372694) moiety was found to be crucial for higher antibacterial activity towards Pseudomonas aeruginosa and E. coli. nih.govresearchgate.net For antifungal activity against Aspergillus fumigates, moieties such as 4-chlorophenylaminoacryloyl, pyridine, and triazolo[3,4-c]triazine were identified as important for high potency. nih.govresearchgate.net In another series of compounds, the position of a piperidin-4-yloxy group on a phenyl ring attached to the thiophene core was critical; a meta position resulted in a more potent reduction in MIC against A. baumannii and E. coli compared to an ortho or para position. nih.govresearchgate.net The findings consistently show that the existence of the thiophene ring, along with specific functional groups like amide, piperidinyl, and carbonyl groups, plays a vital role in the interaction with microbial targets. frontiersin.org
Anticancer Research and Cell Proliferation Inhibition
Thiophene and its fused derivatives, such as thienopyrimidines, are recognized for their potential as anticancer agents, with many derivatives showing moderate to high cytotoxic activity against various cancer cell lines. nih.govsemanticscholar.orgresearchgate.net The nature and positioning of substitutions on the thiophene ring have a significant impact on its anticancer activity. nih.gov
In one study, novel thiophene derivatives were evaluated for their antiproliferative activity against liver (HepG2) and prostate (PC-3) cancer cell lines. semanticscholar.org Several of the synthesized compounds demonstrated significant cytotoxic effects. semanticscholar.org Another investigation of 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones also revealed promising anticancer activity against human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549) cell lines. nih.gov Compound 7g from this series was particularly effective, with IC50 values of 26.6 µg/ml against HepG2 cells and 27.7 µg/ml against A549 cells, comparable to the reference drug doxorubicin. nih.gov
Table 3: Anticancer Activity of a Selected Thiophene Derivative
| Compound | Cancer Cell Line | Activity (IC50) | Reference Drug | Reference Drug IC50 |
|---|---|---|---|---|
| Compound 7g | HepG2 (Liver) | 26.6 µg/ml | Doxorubicin | 21.6 µg/ml |
| Compound 7g | A549 (Lung) | 27.7 µg/ml | Doxorubicin | 28.3 µg/ml |
A key focus of anticancer drug research is elucidating the mechanism by which a compound inhibits cancer cell growth. For thiophene derivatives, several mechanisms have been identified, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govsemanticscholar.org Apoptosis is a critical pathway for eliminating cancerous cells, and its induction is a hallmark of many effective chemotherapeutic agents. semanticscholar.org
Studies have shown that certain thiophene derivatives are effective anticancer agents precisely because they can trigger cell cycle arrest and induce apoptosis. semanticscholar.org One of the chief executioner proteins in the apoptosis pathway is caspase-3. semanticscholar.org Research on specific thiophene derivatives demonstrated their ability to increase the level of active caspase-3 in HepG2 cells, confirming their role as apoptosis inducers. semanticscholar.org This mechanistic insight is crucial for the further development of thiophene-based compounds as targeted cancer therapies. benthamscience.com
Cytotoxicity Screening in Various Cancer Cell Lines
Thiophene derivatives have been the subject of numerous studies to evaluate their cytotoxic effects against a range of human cancer cell lines. nih.govencyclopedia.pub Research has shown that these compounds can induce tumor cell death and exhibit dose- and time-dependent cytotoxicity. nih.gov
One study synthesized a series of thiophene derivatives and assessed their cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. researchgate.net Among the tested compounds, two derivatives, identified as compounds 471 and 480, demonstrated significant cytotoxic activity. researchgate.net Another novel thiophene compound, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), was found to have potent cytotoxic effects on the Acute Lymphoblastic Leukemia (ALL) CCRF-CEM cell line. nih.gov Further testing showed that F8 induced cell death at low micromolar concentrations across a small panel of cancer cell lines after 48 hours. nih.gov
Similarly, a series of 3-aryl thiophene-2-aryl and heteroaryl chalcones were synthesized and evaluated for their antiproliferative activity against HCT-15 human colon cancer cell lines. rasayanjournal.co.in Several of these compounds showed superior anticancer activity compared to the reference drug, doxorubicin. rasayanjournal.co.in Specifically, compound 5a exhibited the best antitumor activity with an IC50 value of 21 µg/mL, and compound 5g also showed potential with an IC50 value of 22.8 µg/mL. rasayanjournal.co.in Another study focused on [3-(thiophen-2-yl)pyrazol-4-yl]chalcone (compound 7g), which showed promising activity against HepG2 and A549 (lung carcinoma) cell lines. semanticscholar.org
The following table summarizes the cytotoxic activity of selected thiophene derivatives in various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |
| Compound 471 | HeLa | 23.79 µg/mL | researchgate.net |
| Compound 471 | HepG2 | 13.34 µg/mL | researchgate.net |
| Compound 480 | HeLa | 33.42 µg/mL | researchgate.net |
| Compound 480 | HepG2 | 12.61 µg/mL | researchgate.net |
| Compound 5a | HCT-15 | 21 µg/mL | rasayanjournal.co.in |
| Compound 5g | HCT-15 | 22.8 µg/mL | rasayanjournal.co.in |
| Compound 7g | A549 | 27.7 µg/ml | semanticscholar.org |
| Compound 7g | HepG2 | 26.6 µg/ml | semanticscholar.org |
It was noted, however, that some thiophene derivatives were also cytotoxic against normal cells (HEK-293T), suggesting a lack of specific recognition for cancer cells in those particular compounds. researchgate.net
Role as Potential Microtubule-Targeting Agents
Microtubules are crucial components of the cytoskeleton involved in essential cellular processes like cell division and are considered a prime target for anticancer agents. mdpi.comresearchgate.net Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.com They are broadly classified as stabilizing or destabilizing agents. mdpi.comnih.gov
Research has identified certain thiophene derivatives as potential microtubule-targeting agents. A study of 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives identified them as novel antimitotic agents. dntb.gov.ua More recently, 3-nitropyridine (B142982) analogues have been reported as a new class of microtubule-targeting agents that bind to the colchicine-site of tubulin, inhibiting its polymerization and arresting the cell cycle in the G2-M phase. nih.govnih.gov While not thiophene derivatives themselves, the study of such compounds provides a framework for understanding how small molecules can interact with tubulin.
One investigation into a dual histone deacetylase (HDAC1)/tubulin inhibitor identified a compound (compound 3) that significantly reduced the efficiency of tubulin polymerization with potency similar to vinorelbine. mdpi.com This compound induced cell cycle arrest and apoptosis, showcasing the potential of targeting microtubules. mdpi.com Although the parent structure of this specific inhibitor was not detailed as a thiophene, the broader class of heterocyclic compounds is frequently explored for this mechanism. The search for new MTAs is driven by the need to overcome the limitations of existing drugs, such as significant myelotoxicity and neurotoxicity. nih.govnih.gov
Identification of Lead Compounds for Antineoplastic Drug Development
The process of anticancer drug development involves identifying lead compounds that can inhibit cancer cell proliferation or induce apoptosis, ideally with minimal damage to normal cells. mdpi.com Thiophene-containing heterocycles have been a focus of this research. jmpas.com
From the cytotoxicity screenings, several thiophene derivatives have emerged as promising lead compounds. Compound 480 was identified as a promising candidate due to its low IC50 values against both HeLa and HepG2 cells. researchgate.net Similarly, the novel thiophene F8, which induces apoptosis through mechanisms including reactive oxygen species generation and mitochondrial depolarization, shows promise as a potential anticancer agent. nih.gov
In the series of 3-aryl thiophene-2-aryl/heteroaryl chalcones, compound 5a was highlighted for its superior activity against colon cancer cells compared to the reference drug. rasayanjournal.co.in Furthermore, the hybridization of thiazole (B1198619) and hydrazinoacetyl moieties with a thiophene core has produced compounds with potent activity against lung (A549) and breast (MCF-7) cancer cells, identifying them as potential lead structures. researchgate.net The development of these initial compounds often involves structural modifications to enhance binding properties and activity, as seen in the history of many successful anticancer drugs. mdpi.com
Other Pharmacological Relevance of Thiophene-Based Nitrovinyl Compounds
Anti-inflammatory Properties
Thiophene derivatives are recognized as "privileged structures" in the design of new anti-inflammatory agents. nih.govresearchgate.net Several commercially available anti-inflammatory drugs, such as Tinoridine, Tiaprofenic acid, and Tenidap, feature a thiophene ring as a key pharmacophoric group. encyclopedia.pubnih.gov These drugs often function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory process. nih.govnih.gov
Research has shown that the anti-inflammatory activity of thiophene-based compounds is influenced by specific structural features. The presence of groups like carboxylic acids, esters, amides, methyl, and methoxy (B1213986) groups has been frequently linked to the recognition of biological targets and the inhibition of COX and LOX enzymes. nih.govnih.gov Thiophene-based compounds have also been reported to exert anti-inflammatory effects by targeting cytokines and chemokines. researchgate.net This broad activity makes the thiophene scaffold a valuable starting point for developing new treatments for chronic inflammatory diseases like rheumatoid arthritis. nih.govnih.gov
Potential as Antitubercular Agents
The rise of drug-resistant strains of Mycobacterium tuberculosis (MTB) has created an urgent need for novel antitubercular drugs. jmpas.com Thiophene derivatives have shown significant promise in this area. Benzo[b]thiophenes, in particular, have been identified as a new class of inhibitors with potent antimycobacterial properties. nih.gov
Several studies have evaluated thiophene-based compounds for their in vitro activity against MTB. One study found that the compound 5-Nitro 2-thiophene carboxaldehyde showed antitubercular activity, with a minimum inhibitory concentration (MIC) of 50 µg/ml using the Microplate Alamar Blue Assay. researchgate.net In another study, a series of benzo[b]thiophene-2-carboxylic acid derivatives were tested, with some compounds showing high activity against multidrug-resistant MTB H37Ra, with MICs ranging from 2.73 to 22.86 μg/mL. nih.gov Compound 7b was particularly active against the dormant stage of multidrug-resistant MTB, while compounds 8c and 8g were highly effective against M. bovis BCG. nih.gov
The mechanism of action for some of these compounds is believed to be the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. jmpas.com Molecular docking studies have suggested that these derivatives may bind with high affinity to the active site of the DprE1 enzyme, providing a basis for the development of potent antitubercular agents. nih.gov
The following table summarizes the antitubercular activity of selected thiophene derivatives.
| Compound/Derivative | Target Strain | MIC Value | Source |
| 5-Nitro 2-thiophene carboxaldehyde | M. tuberculosis | 50 µg/ml | researchgate.net |
| Compound 7b | MDR-MTB H37Ra (dormant) | 2.73 µg/mL | nih.gov |
| Compounds 7a-f, 8c, 8g | MDR-MTB H37Ra | 2.73 - 22.86 µg/mL | nih.gov |
| Compound 8c | M. bovis BCG (dormant) | 0.60 µg/mL | nih.gov |
| Compound 8g | M. bovis BCG (dormant) | 0.61 µg/mL | nih.gov |
These findings underscore the potential of thiophene-based compounds as lead candidates for developing new, more effective treatments for tuberculosis. nih.gov
Advanced Computational and Theoretical Chemistry Studies on 3 2 Nitrovinyl Thiophene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has been a primary method for the theoretical investigation of nitrovinylthiophene derivatives. DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311G, allow for the evaluation of molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Such studies provide a foundational understanding of the molecule's behavior at the atomic level.
The electronic properties of thiophene-based molecules are significantly influenced by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller energy gap generally corresponds to higher reactivity. mdpi.comjchps.com
For thiophene (B33073) derivatives, the substitution pattern affects the HOMO and LUMO energy levels. In many thiophene compounds, both HOMO and LUMO are characterized by π-type orbitals. The presence of electron-withdrawing groups, such as the nitrovinyl group, typically lowers the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This leads to a smaller HOMO-LUMO gap, indicating increased polarizability and a higher propensity for intramolecular charge transfer. researchgate.net The analysis of these orbitals affirms that charge transfer occurs within the molecule. researchgate.net
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thiophene | -6.561 | -0.360 | 6.201 |
| 2-Substituted Thiophene | -5.828 | -1.185 | 4.643 |
| 3-Substituted Thiophene | -5.474 | -1.786 | 3.688 |
| 2,5-Disubstituted Thiophene | -5.312 | -2.053 | 3.259 |
Data adapted from studies on substituted thiophenes. jchps.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. researchgate.netwolfram.com
To quantify and predict the reactivity of different atomic sites within a molecule, Fukui functions and other global reactivity descriptors are calculated. researchgate.net Fukui functions identify which atoms are more likely to donate or accept electrons. nih.gov The function indicates the propensity of a site for nucleophilic attack, while points to sites susceptible to electrophilic attack. mdpi.com
Global reactivity descriptors provide a broader picture of the molecule's reactivity. These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Higher hardness correlates with lower reactivity. jchps.com
Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.com
These descriptors are calculated from the energies of the HOMO and LUMO and are instrumental in predicting the molecule's behavior in chemical reactions. mdpi.comchemrxiv.org For instance, these calculations can help establish a correlation between the molecule's properties and its effectiveness as a corrosion inhibitor. researchgate.net
Table 2: Global Reactivity Descriptors (Conceptual)
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Propensity to accept electrons. |
The study of the first hyperpolarizability (β) is crucial for identifying materials with potential applications in nonlinear optics (NLO). uobaghdad.edu.iq Molecules with large β values exhibit significant NLO responses. In donor-acceptor "push-pull" systems, intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part enhances the NLO properties. uobaghdad.edu.iqnih.gov
In 3-(2-Nitrovinyl)thiophene, the thiophene ring can act as a π-conjugated bridge and an electron donor, while the nitrovinyl group is a strong electron acceptor. This structure facilitates ICT, which can lead to a large first hyperpolarizability. researchgate.net Theoretical calculations using DFT can predict the magnitude of β and provide insights into the electronic transitions responsible for the NLO activity. researchgate.net The significant charge transfer in such molecules makes them promising candidates for NLO materials. researchgate.net
Correlation of Spectroscopic Data with Theoretical Models
A powerful application of quantum chemical calculations is the ability to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. nih.gov For this compound, DFT calculations can be used to simulate its infrared (IR), Raman, and UV-Visible spectra. researchgate.net
The calculated vibrational frequencies from DFT are often scaled to achieve better agreement with experimental FT-IR and FT-Raman spectra. mdpi.com This correlation allows for a detailed assignment of the vibrational modes of the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, predicting the wavelength of maximum absorption (λmax) which can be compared with experimental UV-Vis data. researchgate.net The strong agreement between theoretical and experimental spectra confirms the accuracy of the computed molecular structure and electronic properties. nih.gov
Mechanistic Insights and Prediction of Reaction Selectivity via Theoretical Calculations (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Theoretical calculations are invaluable for elucidating the mechanisms of complex organic reactions and predicting their selectivity. For molecules like this compound, which contain reactive π-systems, cycloaddition reactions are of significant interest.
Diels-Alder Reactions: While thiophene itself is a poor diene in Diels-Alder reactions due to its aromaticity, its reactivity can be influenced by substituents. mdpi.com Theoretical models can explore the reaction pathways, determine the activation energies, and predict the endo/exo selectivity of Diels-Alder reactions involving thiophene derivatives. researchgate.net
1,3-Dipolar Cycloadditions: The electron-deficient double bond in the nitrovinyl group makes it a good dipolarophile for 1,3-dipolar cycloaddition reactions. researchgate.net DFT studies can model the reaction between this compound and various 1,3-dipoles (like nitrones or azides) to understand the reaction mechanism, regioselectivity, and stereoselectivity. rsc.orgchemrxiv.org Analysis of the transition state geometries and activation barriers helps to explain why certain products are favored over others. rsc.org
By examining the frontier molecular orbitals of the reactants, these theoretical approaches can rationalize the observed selectivity based on FMO theory. These computational insights are crucial for designing synthetic routes and developing novel heterocyclic compounds. dntb.gov.ua
In Silico Prediction of Biological Activity and Material Properties (e.g., PASS Simulation)
The prediction of biological activity spectra for substances (PASS) is a computational method used to estimate the likely biological activities of a compound based on its structural formula. This approach compares the structure of a query molecule with a large database of known biologically active substances to predict a wide range of pharmacological effects and mechanisms of action.
A thorough review of scientific literature reveals a lack of specific studies utilizing PASS simulations or other in silico models to predict the biological activity of this compound. While computational methods are widely applied to various heterocyclic compounds, dedicated research predicting the bioactivity spectrum or specific material properties for this particular molecule has not been published. Therefore, no data tables of predicted activities can be generated at this time.
Molecular Dynamics Simulations to Model Compound Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into how a specific compound interacts with biological targets, such as proteins or nucleic acids, at an atomic level. These simulations can help to understand the stability of a compound in a binding site, the key interactions that mediate binding, and the conformational changes that may occur upon interaction.
Currently, there are no specific molecular dynamics simulation studies in the available scientific literature that focus on modeling the interactions of this compound with biological or material systems. Such studies would be valuable for elucidating its potential mechanisms of action or its suitability for various material applications, but this research has yet to be reported.
Applications of 3 2 Nitrovinyl Thiophene in Functional Materials Science
Organic Electronics and Optoelectronics
The electronic properties of 3-(2-nitrovinyl)thiophene make it a candidate for investigation in various organic electronic and optoelectronic devices.
Thiophene-based materials are widely utilized in the development of organic light-emitting diodes (OLEDs) due to their favorable electronic and photophysical properties. researchgate.netbeilstein-journals.org Donor-π-acceptor (D–π–A) type compounds, which can incorporate thiophene (B33073) derivatives, are of particular interest for electroluminescent materials. beilstein-journals.orgresearchgate.netnih.gov For instance, a D–π–A compound featuring triphenylamine as the donor and dimesitylboron as the acceptor, connected by a thieno[3,2-b]thiophene π-conjugated linker, has been synthesized and used as an emitter in a solution-processed OLED. researchgate.netnih.gov This device demonstrated a low turn-on voltage and achieved maximum power, current, and external quantum efficiencies of 6.70 lm/W, 10.6 cd/A, and 4.61%, respectively. researchgate.net
While direct studies on this compound in OLEDs are not extensively documented in the provided results, the broader class of thienothiophenes and other thiophene derivatives have shown promise. These compounds are recognized for being electron-rich, flat, and having delocalized electron systems, which are advantageous properties for creating conjugated energy-based semiconductors for OLEDs. beilstein-journals.org
Thiophene derivatives are integral to the advancement of organic photovoltaics, including both organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). mdpi.comrsc.org
In organic solar cells, a blend of electron donor and acceptor materials forms the active layer responsible for light absorption and charge generation. nih.gov While fullerene derivatives have traditionally been used as electron acceptors, non-fullerene acceptors (NFAs) are gaining prominence due to their potential for higher power conversion efficiencies (PCEs). researchgate.net Thiophene-based molecules, particularly those with acceptor-donor-acceptor (A-D-A) structures, have been designed to function as bifunctional materials, acting as both electron donors and acceptors. researchgate.net For example, two A-D-A type molecules based on a thieno[3,2-b]thiophene central unit showed PCEs of 3–4% when used as acceptors with a poly(3-hexylthiophene) (P3HT) donor. researchgate.net
Thiophene derivatives can also serve as solvent additives to optimize the morphology of the active layer in OSCs, leading to improved device performance. rsc.org Halogenated thiophenes, for instance, have been shown to enhance crystallinity and promote favorable phase separation in the active layer, resulting in higher efficiencies. rsc.org
The efficiency of organic photovoltaic devices is heavily dependent on the charge transfer processes that occur at the donor-acceptor interface. ias.ac.in The incorporation of a nitro group, as in this compound, can significantly influence the electronic properties and charge transfer characteristics of a molecule. Studies on composites of polymers with small organic molecules containing nitro groups have demonstrated photo-induced charge transfer, leading to a quenching of photoluminescence intensity, which indicates efficient exciton dissociation at the donor/acceptor interfaces. ias.ac.in This suggests that the nitro group can enhance a molecule's ability to act as an electron acceptor. ias.ac.in
The investigation of various thiophene units within polymer backbones has shown that structural alterations can impact photophysical and electrochemical properties, charge-carrier mobility, and ultimately, photovoltaic performance. researchgate.net For instance, polymers with a single thiophene unit have exhibited high open-circuit voltages. researchgate.net
Thiophene-based polymers and small molecules are extensively studied for their applications in organic field-effect transistors (OFETs). jics.org.brresearchgate.net Thieno[3,2-b]thiophene, a related isomer, is a key building block in the design of high-performance semiconducting materials for OFETs. manchester.ac.uk Copolymers incorporating thieno[3,2-b]thiophene have demonstrated high hole mobilities, with one such polymer achieving a mobility of 1.95 cm² V⁻¹ s⁻¹, which was the highest reported for a polymer-based OFET at the time. tue.nl The planar structure of these fused thiophene systems facilitates π-π stacking, which is crucial for efficient charge transport. manchester.ac.uk
The performance of OFETs is characterized by key parameters such as carrier mobility, on/off current ratio, and operational stability. jics.org.brmanchester.ac.uk Research has focused on developing semiconducting materials that exhibit high hole mobility and on/off ratios for the fabrication of low-voltage OFETs that can operate under ambient conditions. manchester.ac.uk
While specific research on this compound in OFETs and photosensors is not detailed in the provided search results, the established success of structurally similar thiophene derivatives suggests a potential avenue for future investigation.
Organic Photovoltaics: Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
Precursors for Conducting Polymers
Thiophene and its derivatives can be polymerized to form electrically conductive polymers. google.com Polythiophene and its derivatives are prepared through the polymerization of thiophene compounds. google.com The polymerization can be initiated by chemical oxidants or through electrochemical methods in a non-aqueous organic solvent. google.com The resulting polymers have shown conductivities of around 30 S/cm. google.com While the direct polymerization of this compound is not explicitly described, its thiophene core suggests its potential as a monomer for the synthesis of novel conducting polymers with tailored properties.
Concluding Remarks and Future Research Perspectives
Current Status and Synthetic Challenges for 3-(2-Nitrovinyl)thiophene
The primary and most direct route for the synthesis of this compound is the Henry reaction, also known as a nitroaldol reaction. This involves the base-catalyzed condensation of 3-thiophenecarboxaldehyde (B150965) with nitromethane (B149229). The resulting nitroaldol adduct is subsequently dehydrated, often under acidic conditions or by heating, to yield the target α,β-unsaturated nitro compound.
Despite the straightforward nature of this synthetic pathway, several challenges persist that affect its efficiency and scalability:
Reaction Optimization: Achieving high yields requires careful optimization of reaction parameters, including the choice of base, solvent, and temperature. Common bases range from organic amines to inorganic hydroxides, each influencing reaction kinetics and the potential for side reactions.
Stereochemical Control: The dehydration step can produce a mixture of (E) and (Z) stereoisomers. While the (E)-isomer is generally the thermodynamically more stable and predominant product, achieving high stereoselectivity is crucial as the biological activity and material properties of each isomer can differ significantly.
Purification: The final product often requires extensive purification to remove unreacted starting materials, polymerization byproducts, and the undesired stereoisomer. Chromatographic methods are typically necessary, which can be a bottleneck for large-scale production.
Limited Commercial Availability: Compared to its 2-substituted isomer, this compound and its precursor, 3-thiophenecarboxaldehyde, are less commercially available and more expensive, which can hinder initial exploratory research.
Future synthetic efforts could focus on developing catalytic, asymmetric variations of the Henry reaction to control stereochemistry or exploring alternative green chemistry approaches, such as solvent-free reactions, to improve the environmental footprint and simplify purification. figshare.com
Opportunities for Exploring Novel Reactivity and Derivatization Pathways
The chemical architecture of this compound offers two primary sites for chemical modification: the nitrovinyl group and the thiophene (B33073) ring. This dual reactivity opens up extensive opportunities for creating diverse molecular libraries.
The nitrovinyl moiety is a highly versatile functional group.
Michael Addition: As a potent Michael acceptor, the β-carbon of the vinyl group is susceptible to attack by a wide range of nucleophiles (thiols, amines, carbanions). researchgate.net This conjugate addition reaction is a powerful tool for introducing new functional groups and building molecular complexity. nih.govresearchgate.net
Cycloaddition Reactions: The electron-deficient double bond can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, providing access to complex heterocyclic systems. uchicago.edumdpi.com
Reduction: The nitro group can be selectively reduced to an amine, yielding 3-(2-aminoethyl)thiophene. This derivative is a valuable building block for synthesizing pharmacologically active compounds, analogous to the conversion of 2-(2-nitrovinyl)thiophene (B151962) into precursors for drugs like Ticlopidine. google.com
The thiophene ring provides a platform for further substitution.
Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation, primarily at the C2 and C5 positions, which are activated by the sulfur heteroatom.
Metalation: Directed ortho-metalation followed by quenching with an electrophile allows for regioselective functionalization of the thiophene core, enabling the introduction of substituents at specific positions that are not accessible through classical electrophilic substitution. nih.gov
A summary of these potential derivatization pathways is presented in the table below.
| Reaction Site | Reaction Type | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Nitrovinyl Group | Michael Addition | Thiols, Amines, Enolates | β-substituted nitroethylthiophene |
| Nitrovinyl Group | [3+2] Cycloaddition | Azides, Nitrones | Thiophene-substituted triazoles, isoxazolidines |
| Nitrovinyl Group | Reduction | NaBH₄, H₂/Pd-C, Fe/HCl | 3-(2-Aminoethyl)thiophene |
| Thiophene Ring | Electrophilic Substitution | NBS, HNO₃, Acyl chlorides | Halogenated, nitrated, or acylated derivatives |
| Thiophene Ring | Directed Metalation | n-BuLi, then an electrophile (e.g., CO₂) | Regioselectively substituted derivatives |
Advanced Structure-Activity-Property Relationship Elucidation in Biological and Material Contexts
A critical area of future research is the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) for derivatives of this compound.
In Biological Contexts: Thiophene-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netresearchgate.net For this compound derivatives, the nitrovinyl group is of particular interest. Its ability to act as a Michael acceptor allows for potential covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites. This mechanism is a key feature of many potent and targeted inhibitors.
Future SAR studies should focus on:
Systematic Derivatization: Synthesizing series of compounds where substituents on the thiophene ring are varied (e.g., with electron-donating or electron-withdrawing groups) to modulate the electrophilicity of the nitrovinyl moiety. researchgate.net
Positional Isomerism: Comparing the biological activity of this compound derivatives with their 2-substituted counterparts to understand the impact of the substituent's position on target engagement. frontiersin.org
Target Identification: Elucidating the specific biological targets and mechanisms of action for active compounds, particularly in the context of antimicrobial resistance and oncology. frontiersin.org
In Material Contexts: Thiophene-based polymers and small molecules are cornerstone materials in the field of organic electronics, finding applications in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). researchgate.net The structure of this compound, featuring an electron-donating thiophene ring linked to an electron-withdrawing nitrovinyl group, forms a classic donor-π-acceptor (D-A) motif. This architecture is highly desirable for tuning the frontier molecular orbital (HOMO/LUMO) energy levels, which governs the optoelectronic properties of the material. researchgate.netnih.gov
Future SPR studies should explore:
Tuning Electronic Properties: Investigating how derivatization of the thiophene core or modification of the vinyl linker affects the HOMO-LUMO gap, charge carrier mobility, and light absorption characteristics. nih.govrsc.org
Polymerization: Using this compound as a monomer or a component in copolymers to create novel conductive polymers with tailored properties.
Device Performance: Fabricating and testing prototype electronic devices to correlate molecular structure directly with performance metrics like power conversion efficiency in solar cells. chalmers.se
Synergistic Approaches: Integrating Advanced Computational and Experimental Research Methodologies
To accelerate the exploration of this compound and its derivatives, a synergistic approach that combines computational modeling with experimental synthesis and testing is essential. nih.gov This integration allows for a more rational and efficient design of molecules with desired properties.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict the geometric and electronic structures, vibrational frequencies, and reactivity of novel derivatives before they are synthesized. researchgate.net Such calculations can provide insights into HOMO-LUMO energy levels, guiding the design of materials for organic electronics, and can help rationalize reaction mechanisms and selectivity. nih.gov
Molecular Docking and QSAR: In drug discovery, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can predict the biological activity of virtual compounds and elucidate their binding modes with specific protein targets. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Predictive Modeling for Materials: Computational screening of virtual libraries of this compound derivatives can identify candidates with optimal electronic properties for specific material applications. This predictive power helps to focus synthetic efforts on materials with the highest probability of success.
By leveraging these computational tools to guide experimental work, researchers can move beyond trial-and-error approaches and engage in a more targeted and hypothesis-driven design of novel molecules based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
